1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone
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Overview
Description
1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone is a chemical compound that has attracted the attention of researchers due to its potential use in scientific research. This compound is a derivative of benzimidazole and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in inflammation and cancer development. It also activates certain pathways involved in antioxidant defense.
Biochemical and Physiological Effects
Studies have shown that 1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone exhibits interesting biochemical and physiological effects. This compound has been found to reduce the levels of inflammatory cytokines in vitro and in vivo. It also exhibits antioxidant activity by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone in lab experiments is its potential to exhibit anti-inflammatory and anticancer activity. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone. One direction is to further investigate its mechanism of action to better understand its potential applications. Another direction is to explore its potential use in the treatment of other diseases such as neurodegenerative diseases. Additionally, research can be conducted to optimize the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, 1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone is a promising compound for scientific research due to its potential anti-inflammatory and anticancer activity. Its synthesis method has been established, and its mechanism of action and biochemical and physiological effects have been studied. However, further research is needed to fully understand its potential applications and optimize its synthesis method.
Synthesis Methods
The synthesis of 1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone can be achieved through a multistep process. The first step involves the synthesis of 2-phenyl-1H-benzimidazole-5-carboxylic acid, which is then converted to 2-phenyl-1H-benzimidazole-5-carboxylic acid methyl ester. The methyl ester is then reacted with 4-chloro-3-nitrobenzaldehyde to form the nitro derivative. Reduction of the nitro group using hydrogen gas and palladium on carbon catalyst yields the amine derivative, which is then reacted with propionyl chloride to form 1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone.
Scientific Research Applications
1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone has potential applications in scientific research. This compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to have anticancer activity, making it a promising compound for cancer research.
properties
IUPAC Name |
1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-3-16(23)18-17(13-9-5-4-6-10-13)20-19-21(2)14-11-7-8-12-15(14)22(18)19/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZFAFZABMTIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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